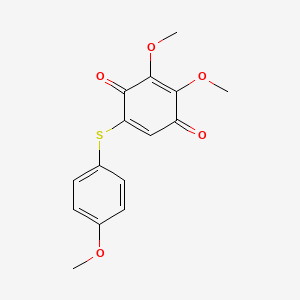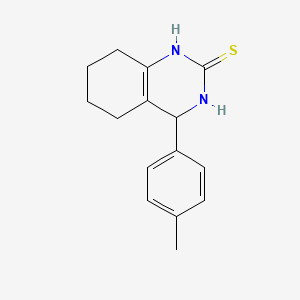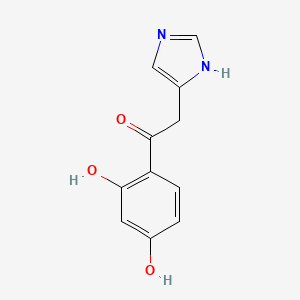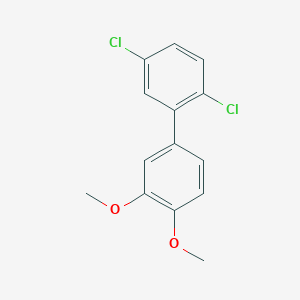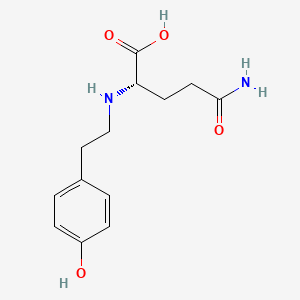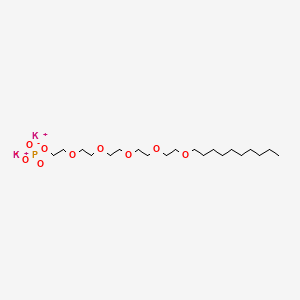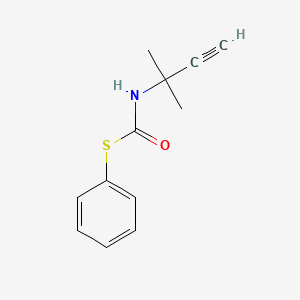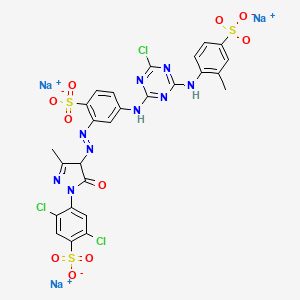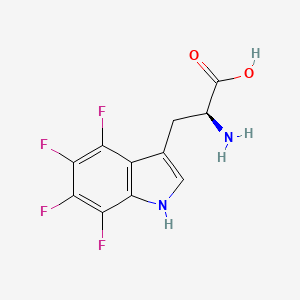
4,5,6,7-Tetrafluoro-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrafluoro-L-tryptophan is a fluorinated analog of the amino acid tryptophan. This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at the 4, 5, 6, and 7 positions on the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrafluoro-L-tryptophan typically involves the fluorination of L-tryptophan. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters to achieve high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetrafluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
4,5,6,7-Tetrafluoro-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique fluorine atoms.
Biology: Incorporated into proteins to study protein folding, stability, and interactions.
Medicine: Investigated for its potential in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a building block for complex organic synthesis .
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrafluoro-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This results in altered enzyme activity or receptor signaling pathways, which can be exploited for therapeutic purposes .
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrafluoroindole: Shares a similar fluorinated indole structure but lacks the amino acid functionality.
Fluorinated tryptophans: Other fluorinated analogs of tryptophan with different substitution patterns.
Perfluorinated compounds: Compounds with all hydrogen atoms replaced by fluorine, exhibiting unique chemical properties
Uniqueness: 4,5,6,7-Tetrafluoro-L-tryptophan is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to mimic natural tryptophan while providing enhanced stability and reactivity makes it a valuable tool in various research applications .
Propriétés
Numéro CAS |
72120-72-0 |
|---|---|
Formule moléculaire |
C11H8F4N2O2 |
Poids moléculaire |
276.19 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H8F4N2O2/c12-6-5-3(1-4(16)11(18)19)2-17-10(5)9(15)8(14)7(6)13/h2,4,17H,1,16H2,(H,18,19)/t4-/m0/s1 |
Clé InChI |
TVKMKLHCZVODHW-BYPYZUCNSA-N |
SMILES isomérique |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


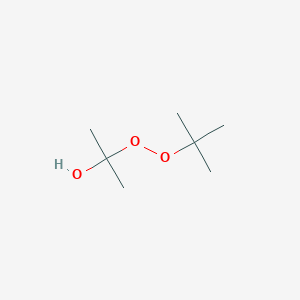



![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
